3-(3-Pyridyl)-5,6,7-trimethoxycoumarin
Description
5,6,7-Trimethoxycoumarin is a synthetic derivative of scoparone (6,7-dimethoxycoumarin), a natural coumarin with documented pharmacological properties. Structurally, it features methoxy (-OCH₃) groups at positions C-5, C-6, and C-7 on the coumarin scaffold (Figure 1). This compound has garnered attention for its enhanced gastroprotective activity compared to scoparone, particularly in rodent models of gastric ulcer (GU) induced by HCl/ethanol or indomethacin . Its mechanism of action involves increasing gastric mucus secretion, which protects mucosal integrity . Additionally, 5,6,7-trimethoxycoumarin exhibits low acute toxicity and minimal interaction with cytochrome P450 (CYP) enzymes, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C17H15NO5 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3-pyridin-3-ylchromen-2-one |
InChI |
InChI=1S/C17H15NO5/c1-20-14-8-13-12(15(21-2)16(14)22-3)7-11(17(19)23-13)10-5-4-6-18-9-10/h4-9H,1-3H3 |
InChI Key |
XZTLRAJRTZXZIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C(C(=O)OC2=C1)C3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridyl)-5,6,7-trimethoxycoumarin typically involves the condensation of 3-pyridinecarboxaldehyde with 5,6,7-trimethoxycoumarin under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid, and the mixture is heated to facilitate the condensation reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of 3-(3-Pyridyl)-5,6,7-trimethoxycoumarin may involve large-scale batch or continuous flow synthesis. The process is optimized to ensure high yield and purity of the compound. Key parameters such as temperature, reaction time, and catalyst concentration are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridyl)-5,6,7-trimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
3-(3-Pyridyl)-5,6,7-trimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(3-Pyridyl)-5,6,7-trimethoxycoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarins
Scoparone (6,7-Dimethoxycoumarin)
Scoparone, the parent compound, lacks the C-5 methoxy group. Pharmacological studies reveal that 5,6,7-trimethoxycoumarin demonstrates >90% GU reversal in rat models, significantly outperforming scoparone (~60–70% efficacy) . The C-5 methoxy group in 5,6,7-trimethoxycoumarin enhances lipophilicity, which likely improves membrane permeability and target engagement . In contrast, scoparone shows higher CYP3A4 inhibition (32.7% vs. 19.1% for 5,6,7-trimethoxycoumarin), suggesting a greater risk of drug-drug interactions .
6,7,8-Trimethoxycoumarin
This positional isomer of 5,6,7-trimethoxycoumarin features methoxy groups at C-6, C-7, and C-6. Both compounds exhibit comparable gastroprotective efficacy (>90% GU reversal) and low acute toxicity (LD₅₀ > 1000 mg/kg in mice) . However, 6,7,8-trimethoxycoumarin shows slightly lower CYP3A4 inhibition (15.8% vs. Structural-activity relationship (SAR) studies suggest that methoxy groups at C-5 or C-8 optimize gastroprotection, while substitutions at C-6/C-7 reduce activity .
Muralatin L (8-[(2S)-2-Hydroxy-3-methyl-3-butenyl]-5,6,7-trimethoxycoumarin)
Muralatin L, isolated from Glycosmis species, shares the 5,6,7-trimethoxycoumarin core but includes a prenylated side chain at C-8 .
Other Coumarins with Methoxy Substituents
- 5,6-Dimethoxycoumarin : Lacks the C-7 methoxy group, resulting in reduced gastroprotective activity compared to 5,6,7-trimethoxycoumarin .
- Nodakenetin (7-Hydroxy-6,8-dimethoxycoumarin): Exhibits lower cytotoxicity (LC₅₀ > 1000 μM in brine shrimp assay) compared to 5,6,7-trimethoxycoumarin (LC₅₀ ~500 μM) .
Key Research Findings and Data
Toxicological and Pharmacokinetic Profiles
| Parameter | 5,6,7-Trimethoxycoumarin | 6,7,8-Trimethoxycoumarin |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | >1000 mg/kg | >1000 mg/kg |
| CYP3A4 Inhibition (10 μM) | 19.1% | 15.8% |
| CYP2C9 Inhibition | No effect | No effect |
| Irritancy (Mouse Ear Assay) | Low | Not reported |
| References |
Q & A
Q. What synergistic effects occur when combining this compound with other phytochemicals?
- Methodological Answer : Test combinations with flavonoids (e.g., quercetin) or phenolic acids (e.g., gallic acid) using checkerboard assays for antibacterial synergy (FIC index ≤0.5). For antioxidant synergy, measure total phenolic content and compare observed vs. predicted additive effects in DPPH assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
